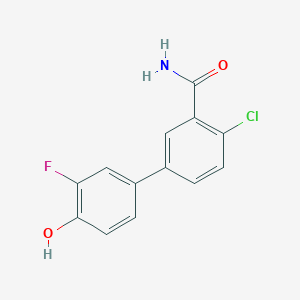
3-Fluoro-4-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% (3-F4-2-F5-MCPP) is a novel fluorinated phenolic compound with a wide range of applications in scientific research. It is a highly fluorinated aromatic compound, containing two fluorine atoms and one oxygen atom, and is a member of the phenol family. Due to its unique molecular structure and properties, 3-F4-2-F5-MCPP has become increasingly popular in recent years as a versatile synthetic building block for a variety of applications.
科学的研究の応用
3-F4-2-F5-MCPP has become increasingly popular in the scientific research community due to its unique properties. It has been used as a building block for a variety of applications, including the synthesis of new drugs, the synthesis of polymers, and the synthesis of fluorescent probes. 3-F4-2-F5-MCPP has also been used in the synthesis of novel materials, such as graphene and carbon nanotubes, as well as in the synthesis of organic dyes.
作用機序
The mechanism of action of 3-F4-2-F5-MCPP is not yet fully understood. However, it is believed to interact with the active sites of enzymes and proteins in order to induce changes in their structure and function. In particular, it is thought to act as a competitive inhibitor of enzymes, meaning that it binds to the active site of the enzyme and prevents the enzyme from catalyzing its normal reaction.
Biochemical and Physiological Effects
3-F4-2-F5-MCPP has been shown to have a range of biochemical and physiological effects. In particular, it has been found to inhibit the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the synthesis of proteins. Additionally, it has been found to induce changes in the expression of genes involved in the regulation of cell cycle progression and apoptosis.
実験室実験の利点と制限
The advantages of using 3-F4-2-F5-MCPP in lab experiments include its high purity, its ease of synthesis, and its versatility as a building block for a variety of applications. However, there are also some limitations to its use in lab experiments. In particular, it is not yet fully understood how it interacts with enzymes and proteins, and it is not yet known whether it has any long-term toxic effects.
将来の方向性
The potential future directions for 3-F4-2-F5-MCPP research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential toxic effects. Additionally, further research could be conducted into its potential applications in drug design and the synthesis of novel materials. Other potential future directions could include the development of more efficient synthesis methods, as well as the exploration of its potential uses in other fields, such as biotechnology and nanotechnology.
合成法
3-F4-2-F5-MCPP can be synthesized using a variety of methods, such as the Suzuki coupling reaction, the Negishi coupling reaction, the Stille coupling reaction, and the Buchwald-Hartwig amination reaction. The most commonly used method is the Suzuki coupling reaction, which involves the reaction of an aryl halide with a palladium catalyst and an organoboron reagent. The reaction proceeds at room temperature and is typically completed in a few hours. The yield of the reaction is typically high and the product is of high purity.
特性
IUPAC Name |
methyl 4-fluoro-3-(2-fluoro-4-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-14(18)8-2-5-12(15)11(6-8)10-4-3-9(17)7-13(10)16/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMVVIZRLOKACE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684476 |
Source


|
| Record name | Methyl 2',6-difluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261950-68-8 |
Source


|
| Record name | Methyl 2',6-difluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-fluorophenol, 95%](/img/structure/B6374703.png)



![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol, 95%](/img/structure/B6374724.png)








